molecular formula C6H6ClNS B1271911 2-Amino-5-chlorothiophenol CAS No. 23474-98-8

2-Amino-5-chlorothiophenol

Cat. No.: B1271911
CAS No.: 23474-98-8
M. Wt: 159.64 g/mol
InChI Key: TYRZAGMAVZESQX-UHFFFAOYSA-N
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Description

2-Amino-5-chlorothiophenol is an organic compound with the molecular formula C6H6ClNS. It is a derivative of thiophenol, where the amino group is positioned at the second carbon and the chlorine atom at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

It is known to be a reagent used in the preparation of indane-based 1,5-benzothiazapines , which suggests that it may interact with enzymes or proteins involved in this synthesis process.

Mode of Action

As a reagent, it likely interacts with its targets through chemical reactions, contributing to the formation of other compounds such as indane-based 1,5-benzothiazapines .

Biochemical Pathways

It is involved in the synthesis of indane-based 1,5-benzothiazapines , suggesting it may influence pathways related to the metabolism or synthesis of these compounds.

Result of Action

As a reagent in the synthesis of indane-based 1,5-benzothiazapines , it likely contributes to the formation of these compounds, which may have various effects depending on their specific structures and targets.

Biochemical Analysis

Biochemical Properties

2-Amino-5-chlorothiophenol plays a significant role in biochemical reactions, particularly in the synthesis of antimicrobial agents. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the preparation of indane-based 1,5-benzothiazapines, which exhibit antimicrobial activity . The compound’s interaction with enzymes involved in these synthetic pathways is crucial for its effectiveness as an antibacterial agent.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell walls and inhibit essential cellular processes, leading to cell death . Additionally, its role in the synthesis of antimicrobial agents indicates its potential impact on cellular metabolism and gene expression in target organisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as a substrate in the synthesis of polyesters and other antimicrobial agents, where it binds to specific enzymes and inhibits their activity . This inhibition disrupts the normal biochemical pathways in bacteria, leading to their death. Furthermore, the compound’s structure allows it to interact with bacterial DNA, potentially causing changes in gene expression that contribute to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can affect its efficacy as an antibacterial agent and its impact on cellular processes in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its antibacterial properties without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential damage to vital organs . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into active antimicrobial agents . These interactions can influence metabolic flux and metabolite levels, affecting the overall efficacy of the compound in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions are crucial for ensuring that the compound reaches its site of action and exerts its intended effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy as an antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-chlorothiophenol can be synthesized through the nitration and subsequent reduction of thiophenol. The process involves the nitration of thiophenol to produce 2-nitro-5-chlorothiophenol, which is then reduced to yield this compound . The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-nitro-5-chlorothiophenol using a palladium catalyst under hydrogen gas. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-chlorothiophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-5-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRZAGMAVZESQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372106
Record name 2-AMINO-5-CHLOROTHIOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23474-98-8
Record name 2-AMINO-5-CHLOROTHIOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzenethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-benzothiazol-2-ylamine (Example 200, 17.8 g, 96.7 mmol) and KOH (EM, 87 g, 1.55 mol) in 150 mL of water was refluxed for 2 d. The mixture was cooled to room temperature and was diluted with ice. The solution was brought to pH 5 with concentrated HCl. The mixture was extracted 3× with EtOAc (300 mL). The organic layers were combined and washed twice with a brine solution (300 mL), dried over Na2SO4. Removal of the solvent under reduced pressure gave 10.5 g product.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium thiocyanate (38.8 g, 0.40 mole) and 4-chloroaniline (50.9 g, 0.40 mole) are dissolved in 300 mL of glacial acetic acid. The solution is cooled below 10° C. in an ice bath and while stirring, bromine (10 mL, 0.40 mole) in glacial acetic acid (50 mL) is added dropwise over one hour with the temperature maintained below 10° C. with external cooling. Stirring is continued for an additional 30 minutes. The reaction mixture is stirred at room temperature for 16 hours. The hydrobromide salt of 2-amino-6-chlorobenzothiazole 5 (X=Cl) is washed with hexane (2×25 mL). The salt is dissolved in warm water (300 mL) and the product precipitated by addition of dilute (10%) sodium hydroxide. The crude product is filtered and recrystallized from ethanol (mp 198-200° C., yield 16.47 g, 63.3%). A mixture of 2-amino-6-chlorobenzothiazole 5 (15 g, 0.08 mole), potassium hydroxide (75 g, 1.34 mole), and water (150 mL) is heated with stirring under reflux over nitrogen for 8 hours. The vigorous reaction subsides slowly. The mixture is then diluted with water (20 mL) and filtered. To the filtrate is added 5 N acetic acid with vigorous stirring and cooling until it is just acid to pH paper. The yellow crystals are filtered, washed with cold water and recrystallized from absolute ethanol and decolorized with neutral Norit. Yield of 5-chloro-2-aminobenenethiol (6, X=Cl); 40%; mp 108-110° C. (lit 110° C.).
Name
Potassium thiocyanate
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chlorothiophenol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-Amino-5-chlorothiophenol
Reactant of Route 6
2-Amino-5-chlorothiophenol
Customer
Q & A

Q1: What insights does the study on copper complexes with 2-tosylaminobenzylidene-2′-amino-5′-chlorothiophenol provide about the properties of 2-amino-5-chlorothiophenol?

A: The research article "Local atomic structure of copper complexes with 2-tosylaminobenzylidene-2′-amino-5′-chlorothiophenol" [] investigates the structural characteristics of copper complexes formed with a Schiff base ligand derived from this compound. While the study doesn't directly analyze the isolated properties of this compound, it sheds light on its reactivity and coordination behavior.

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